molecular formula C20H20N2O3 B5564546 ethyl 4-[(2-methoxy-5-methylphenyl)amino]-3-quinolinecarboxylate

ethyl 4-[(2-methoxy-5-methylphenyl)amino]-3-quinolinecarboxylate

Cat. No. B5564546
M. Wt: 336.4 g/mol
InChI Key: PVYRDLHEGSWFLA-UHFFFAOYSA-N
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Description

This compound contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring . It also has an ethyl ester functional group attached to the quinoline ring, and an amine functional group attached to a methoxy-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline, amine, and ester functional groups. Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze its structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine and ester groups. For example, the amine group might undergo reactions such as alkylation, acylation, or sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and ester groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activity Quinoline derivatives, including ethyl 4-[(2-methoxy-5-methylphenyl)amino]-3-quinolinecarboxylate, are explored for their antimicrobial properties. A study highlights the synthesis of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids demonstrating significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus, comparing favorably with N-ethyl derivatives in terms of antigram-negative activity and improved pharmacokinetic properties in rats (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).

Pharmaceutical Research and Development In pharmaceutical research, derivatives of ethyl 4-[(2-methoxy-5-methylphenyl)amino]-3-quinolinecarboxylate are synthesized and evaluated for various therapeutic applications. For example, compounds with similar structures have been synthesized and assessed for their anti-inflammatory effects, as well as their potential as disease-modifying antirheumatic drugs (DMARDs) (Baba, Makino, Ohta, & Sohda, 1998). Additionally, certain quinoline derivatives are investigated for their anti-proliferative activity against specific tumor cell types, showcasing the potential of quinoline compounds in cancer therapy (Thomas, Jecic, Vanstreels, van Berckelaer, Romagnoli, Dehaen, Liekens, & Balzarini, 2017).

Material Science and Chemistry In the field of material science and chemistry, quinoline derivatives are explored for their fluorescent properties and potential applications in biochemistry and medicine. Studies focus on synthesizing new quinoline derivatives with enhanced fluorescence properties for use in studying various biological systems (Rangnekar & Rajadhyaksha, 1987). Another research area involves the development of compounds with improved structural and optical properties for potential use in thin film applications, further emphasizing the versatility of quinoline derivatives in scientific research (Zeyada, El-Nahass, & El-Shabaan, 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many quinoline derivatives are used as antimalarial drugs, where they inhibit the heme polymerase enzyme .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be explored for various uses based on the known applications of quinoline derivatives, such as in medicinal chemistry .

properties

IUPAC Name

ethyl 4-(2-methoxy-5-methylanilino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-25-20(23)15-12-21-16-8-6-5-7-14(16)19(15)22-17-11-13(2)9-10-18(17)24-3/h5-12H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYRDLHEGSWFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3-carboxylate

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